Phoenicoxanthin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

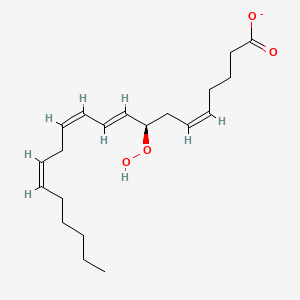

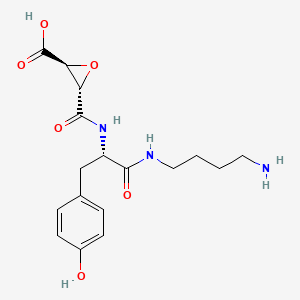

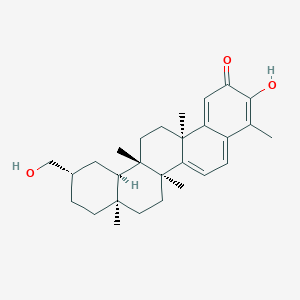

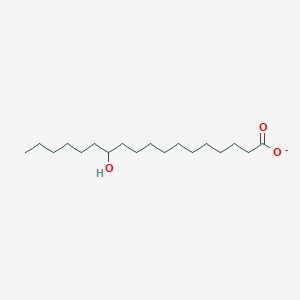

Phoenicoxanthin is a xanthophyll.

Wissenschaftliche Forschungsanwendungen

Carotenoids in Cancer Chemoprevention

Phoenicoxanthin, along with other carotenoids like astaxanthin and capsanthin, is being studied for its anticarcinogenic activity. Some carotenoids have shown more potent activity than β-carotene in preventing cancer, indicating their potential use in cancer prevention (Nishino et al., 2004).

Enzymic Confirmation in Astaxanthin Formation

This compound is involved in enzymatic conversions in carotenoid biosynthesis. An in vitro assay demonstrated its conversion to astaxanthin by carotenoid 3,3'-hydroxylase, indicating a pathway in astaxanthin formation (Fraser et al., 1998).

Carotenoid Biosynthesis Gene Cluster

The study of a carotenoid biosynthesis gene cluster from Agrobacterium aurantiacum revealed that this compound is a significant intermediate in the astaxanthin biosynthetic pathway. This discovery at the gene level helps understand the formation of astaxanthin, a valuable carotenoid (Misawa et al., 1995).

Carotenoid Pigments in Micrococcus roseus

In Micrococcus roseus, this compound, along with other pigments like canthaxanthin, was identified and characterized. This study contributes to understanding the diversity and role of carotenoids in different organisms (Ungers & Cooney, 1968).

Transformation in A Green Alga for Astaxanthin Biosynthesis

Research on Haematococcus pluvialis, an alga, shows the potential of this compound in the biotechnological production of astaxanthin. Genetic modification for accelerated astaxanthin biosynthesis involves understanding the role of intermediates like this compound (Steinbrenner & Sandmann, 2006).

Comparative Metabolic Fractionation in Flamingos

This compound, along with other ketocarotenoids, is found in significant concentrations in flamingos, suggesting its role in the coloration and possibly in other biological functions in these birds (Fox & Hopkins, 1966).

Carotenoproteins in Asellus aquaticus

In Asellus aquaticus, a study identified this compound among other carotenoids, contributing to understanding carotenoid diversity and their role in aquatic organisms (Czeczuga et al., 2005).

Nonendogenous Ketocarotenoids in Nicotiana glauca

The study on Nicotiana glauca highlights the adaptation of plant metabolism to sequester nonendogenous carotenoids like this compound. This research demonstrates the robustness and flexibility of plant metabolic pathways (Mortimer et al., 2017).

Carotenoid Biosynthesis in Fermenting Yeast

This compound, identified in the fermenting yeast Phaffia rhodozyma, offers insights into the carotenoid biosynthesis in yeasts and its potential applications in biotechnology (Andrewes et al., 1976).

Eigenschaften

Molekularformel |

C40H52O3 |

|---|---|

Molekulargewicht |

580.8 g/mol |

IUPAC-Name |

(6S)-6-hydroxy-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-34-32(5)36(41)25-26-39(34,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-35-33(6)38(43)37(42)27-40(35,9)10/h11-24,37,42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+/t37-/m0/s1 |

InChI-Schlüssel |

OOUTWVMJGMVRQF-NWYYEFBESA-N |

Isomerische SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C |

SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |

Kanonische SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |

Synonyme |

adonirubin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

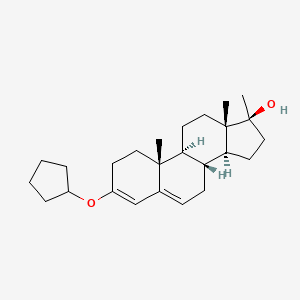

![(4R,4aS,12bS)-3-(cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1258546.png)